molecular formula C9H11NO3 B1523533 Ethyl 2-cyclopropyloxazole-4-carboxylate CAS No. 1060816-03-6

Ethyl 2-cyclopropyloxazole-4-carboxylate

Cat. No. B1523533
M. Wt: 181.19 g/mol
InChI Key: ZKSHYKWYYPNWMQ-UHFFFAOYSA-N
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Description

Ethyl 2-Cyclopropyloxazole-4-carboxylate is a chemical compound with the CAS Number: 1060816-03-6 . It has a molecular weight of 181.19 and its IUPAC name is ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-Cyclopropyloxazole-4-carboxylate is 1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-Cyclopropyloxazole-4-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-cyclopropyloxazole-4-carboxylate serves as a foundational compound in synthetic chemistry for constructing complex molecules due to its reactive functional groups. Research has shown it to be a versatile intermediate for synthesizing various heterocyclic compounds with significant biological activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and demonstrated excellent antimicrobial and antioxidant activities, highlighting the potential pharmaceutical applications of derivatives of ethyl 2-cyclopropyloxazole-4-carboxylate (Raghavendra et al., 2016).

Polymer Chemistry

In polymer chemistry, ethyl 2-cyclopropyloxazole-4-carboxylate derivatives have been utilized in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, offering a pathway to synthesize oligomers with potential for further cross-linking through free radical polymerization. This method represents an innovative approach to developing polymers with tailored properties for specific applications (Pang, Ritter, & Tabatabai, 2003).

Antimicrobial and Antitumor Activity

Further modifications of ethyl 2-cyclopropyloxazole-4-carboxylate have led to the synthesis of novel indazole bearing oxadiazole derivatives, showing promising antimicrobial activity. This showcases the compound's utility in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Ghelani, Khunt, & Naliapara, 2017).

Catalytic Synthesis

Ethyl 2-cyclopropyloxazole-4-carboxylate also finds applications in catalytic synthesis, serving as a key intermediate in palladium-catalyzed direct (hetero)arylation processes. This methodology provides efficient access to (hetero)aryloxazoles, including the synthesis of natural products like balsoxin and texaline, demonstrating the compound's significance in organic synthesis and natural product chemistry (Verrier, Martin, Hoarau, & Marsais, 2008).

Polymer Modification and Biomedical Applications

In the realm of polymer science, ethyl 2-cyclopropyloxazole-4-carboxylate derivatives are utilized in isocyanide-based multicomponent reactions (IMCRs) to modify poly(2-oxazoline)s. This modification technique enables the tuning of polymer properties such as cloud point and glass transition temperatures, highlighting its potential in biomedical applications where temperature sensitivity of polymers is crucial (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is associated with the GHS07 pictogram .

properties

IUPAC Name

ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSHYKWYYPNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopropyloxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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